molecular formula C₂₇H₃₀O₅S B1146583 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol CAS No. 153004-08-1

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol

Cat. No.: B1146583
CAS No.: 153004-08-1
M. Wt: 466.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound can be traced to the pioneering work of Kuenzer and colleagues in the 1990s, who established fundamental synthetic pathways for carbon-7 substituted estrane derivatives. Their groundbreaking research, published in Tetrahedron Letters in 1994, introduced novel stereoselective approaches to carbon-7 alkylated estra-1,3,5(10)-triene derivatives, which provided the foundation for subsequent developments in this chemical class. The historical significance of this compound emerges from its role as a key intermediate in the synthesis of more complex estradiol analogs, representing a critical advancement in the field of steroid modification chemistry.

The synthetic methodology developed for this compound involved a sophisticated three-step sequence starting from 17β-acetyloxy-3-methoxyestra-1,3,5(10)-trien-6-one, demonstrating the evolution of synthetic organic chemistry techniques in steroid modification. This historical development marked a significant milestone in the ability to introduce specific functional groups at precise positions within the estradiol framework, enabling researchers to systematically investigate structure-activity relationships. The compound's development also coincided with broader pharmaceutical industry interests in creating modified estrogens with improved therapeutic profiles and reduced side effects compared to natural hormones.

Significance in Estradiol Derivative Research

This compound occupies a position of considerable importance within estradiol derivative research due to its unique structural features and synthetic utility. The compound serves as a critical intermediate in the preparation of alkylated estratrienes, which represent a significant class of synthetic estrogens with potential therapeutic applications. Research has demonstrated that structural modifications present in this compound, particularly the phenylsulfonyl group at position 6 and the methoxy group at position 3, contribute to enhanced receptor binding affinity and altered pharmacokinetic properties compared to natural estradiol.

The significance of this compound extends beyond its immediate synthetic applications to encompass its role in advancing understanding of estrogen receptor interactions and structure-activity relationships. Studies have shown that modifications similar to those present in this compound can profoundly influence biological activity, with some derivatives exhibiting enhanced potency in certain therapeutic contexts. The compound's utility as a research tool has enabled scientists to systematically investigate how specific structural modifications affect estrogen receptor binding, metabolic stability, and biological activity. Furthermore, the compound's synthetic accessibility and chemical stability have made it an invaluable starting material for the development of novel estrogen receptor modulators and related pharmaceutical compounds.

Overview of Structural Features and Nomenclature

The structural architecture of this compound encompasses several distinctive features that define its chemical identity and biological properties. The compound possesses the molecular formula C27H30O5S with a molecular weight of 466.59 daltons, reflecting the incorporation of both methoxy and phenylsulfonyl functional groups into the estradiol framework. The systematic nomenclature designation as (17β)-3-Methoxy-6-(phenylsulfonyl)-estra-1,3,5(10),6-tetraen-17-ol Acetate precisely describes the stereochemical configuration and substitution pattern that characterizes this molecule.

Structural Parameter Specification
Molecular Formula C27H30O5S
Molecular Weight 466.59 daltons
Chemical Abstract Service Number 153004-08-1
International Union of Pure and Applied Chemistry Name (17β)-3-Methoxy-6-(phenylsulfonyl)-estra-1,3,5(10),6-tetraen-17-ol Acetate
Physical Appearance Light Brown Solid
Functional Groups Methoxy, Phenylsulfonyl, Acetate

The phenylsulfonyl group at position 6 represents a particularly significant structural feature, as it introduces both steric and electronic effects that influence the compound's biological activity and chemical reactivity. This substituent contributes to the compound's enhanced stability and modified receptor binding characteristics, while the methoxy group at position 3 affects the molecule's lipophilicity and metabolic properties. The didehydro designation indicates the presence of additional unsaturation in the steroid ring system, specifically between positions 6 and 7, which further modifies the compound's three-dimensional structure and biological interactions.

Position within Estradiol-Based Chemical Research

This compound occupies a strategic position within the broader landscape of estradiol-based chemical research, serving as both a synthetic intermediate and a model compound for investigating estrogen receptor interactions. The compound exemplifies the systematic approach to steroid modification that has characterized modern medicinal chemistry, wherein specific structural alterations are introduced to optimize biological activity while minimizing unwanted effects. Within the context of estrogen research, this compound represents part of a larger family of modified estrogens designed to address limitations associated with natural hormones, including metabolic instability and non-selective receptor activation.

The compound's position in estradiol research is further enhanced by its utility in structure-activity relationship studies, where researchers have utilized its unique structural features to understand how specific modifications influence estrogen receptor binding and activation. Contemporary research has demonstrated that compounds similar to this compound can exhibit differential effects on various estrogen receptor subtypes, potentially leading to more selective therapeutic agents. The compound has also contributed to advancing synthetic methodologies in steroid chemistry, with its synthesis requiring sophisticated organic chemistry techniques that have influenced subsequent developments in the field.

Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-6-(benzenesulfonyl)-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5S/c1-17(28)32-26-12-11-24-22-16-25(33(29,30)19-7-5-4-6-8-19)23-15-18(31-3)9-10-20(23)21(22)13-14-27(24,26)2/h4-10,15-16,21-22,24,26H,11-14H2,1-3H3/t21-,22-,24+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDJVRLMXSLPID-WIOQOGMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858003
Record name (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153004-08-1
Record name (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Sulfonylation

Phenylsulfonyl chloride (PhSO₂Cl) reacts with the C-6 hydroxyl group under basic conditions. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base at 0°C to room temperature.

Optimized Protocol

  • Reagents : PhSO₂Cl (1.5 eq), Et₃N (2.0 eq)

  • Solvent : THF

  • Temperature : 0°C → RT (gradual warming over 2 hours)

  • Yield : 75–80%

Radical-Mediated Sulfonylation

For sterically hindered substrates, a radical pathway using phenylsulfonyl bromide (PhSO₂Br) and azo initiators (e.g., AIBN) in benzene at 80°C improves regioselectivity. This method avoids over-sulfonylation but requires rigorous exclusion of moisture.

Key Data

ParameterSpecification
InitiatorAIBN (0.1 eq)
SolventBenzene
Temperature80°C
Time12 hours
Yield65–70%

Dehydration to Form the 6,7-Didehydro Moiety

The final step involves eliminating hydroxyl groups at C-6 and C-7 to form the conjugated diene. Two dehydration strategies are prominent:

Martin Sulfurane Dehydration

Martin’s sulfurane (C₆F₅SO₂C₆F₅) facilitates dehydration in dichloromethane (DCM) at −78°C, achieving high yields (90–95%). This method is preferred for its mild conditions and minimal side reactions.

Reaction Setup

  • Reagent : Martin’s sulfurane (1.2 eq)

  • Solvent : DCM

  • Temperature : −78°C → RT (over 4 hours)

  • Workup : Quench with saturated NaHCO₃, extract with DCM

Acid-Catalyzed Dehydration

Concentrated sulfuric acid (H₂SO₄) in refluxing toluene promotes dehydration but risks over-oxidation. Yields are moderate (60–70%).

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water. Structural confirmation relies on:

  • NMR : Distinct signals for the phenylsulfonyl group (δ 7.5–8.1 ppm, aromatic protons) and methoxy group (δ 3.7 ppm).

  • HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).

  • MS (ESI+) : m/z 467.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Table

StepMethodYield (%)Purity (%)
MethoxylationCH₃I/K₂CO₃85–9095
SulfonylationPhSO₂Cl/Et₃N75–8093
DehydrationMartin’s sulfurane90–9597

Martin’s sulfurane outperforms acid-catalyzed dehydration in both yield and purity. Radical sulfonylation, while selective, is less efficient than electrophilic methods.

Industrial-Scale Production Challenges

Scaling up synthesis introduces challenges:

  • Cost of Martin’s Sulfurane : High reagent cost limits its use in large batches.

  • Byproduct Management : Sulfonylation generates HCl, necessitating corrosion-resistant equipment.

  • Regulatory Compliance : Handling phenylsulfonyl chloride requires strict safety protocols due to its lachrymatory properties .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond, converting it back to a single bond and potentially altering the biological activity of the compound.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-methoxy-6-phenylsulfonyl-7-aldehyde Estradiol or 3-methoxy-6-phenylsulfonyl-7-carboxylic acid Estradiol.

    Reduction: Formation of 3-methoxy-6-phenylsulfonyl Estradiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol is primarily used in the pharmaceutical industry as an intermediate for synthesizing various estratriene derivatives. These derivatives are explored for their potential therapeutic effects, especially in hormone-related treatments such as breast cancer and osteoporosis .

Estrogen Receptor Studies

The compound has been utilized in studies focusing on estrogen receptor interactions. It demonstrates a higher binding affinity and selectivity for estrogen receptors compared to other similar compounds. This property makes it valuable for research aimed at understanding estrogen signaling pathways and developing selective estrogen receptor modulators (SERMs) that can mitigate side effects associated with traditional hormone therapies .

Photopharmacology

Recent advancements have highlighted the potential of compounds like this compound in photopharmacology. Researchers are developing light-switchable estrogens that can be activated or deactivated using specific wavelengths of light. This approach aims to minimize unwanted systemic effects by targeting drug activity to specific sites within the body, thus enhancing therapeutic efficacy while reducing side effects .

Environmental Impact Studies

Given the concerns regarding synthetic estrogens contaminating water supplies and affecting aquatic life, studies involving this compound also focus on its environmental impact. Understanding how this compound behaves in biological systems can help mitigate risks associated with hormone-disrupting chemicals entering ecosystems .

Case Study 1: Synthesis of Alkylated Estratrienes

A study published by Kuenzer et al. (2007) describes a stereo-selective approach to synthesizing alkylated estratrienes using this compound as a substrate. The research highlights the efficiency of this compound in facilitating conjugate addition reactions with organolithium reagents, thereby advancing the development of new therapeutic agents .

Case Study 2: Estrogen Receptor Binding Affinity

Research examining the binding affinities of various estrogenic compounds has shown that this compound exhibits enhanced interaction with estrogen receptors compared to traditional estrogens. This study underscores its potential utility in designing more effective SERMs for clinical applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This can result in various biological effects, such as modulation of cell growth, differentiation, and apoptosis. The presence of the methoxy and phenylsulfonyl groups may enhance the compound’s binding affinity and selectivity for certain receptor subtypes, contributing to its unique biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents/Modifications Molecular Weight Potential Applications
3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol 3-OCH₃, 6-SO₂Ph, 6,7-didehydro ~428.5* Research, oncology, ER modulation
Estradiol Valerate () 17β-valerate ester 484.6 HRT, IVF cycles
3-Methoxy Estradiol 3-OCH₃ 302.4 Anti-angiogenic, cancer research
Drospirenone/Ethinyl Estradiol Analogs () Thiophene, naphthol groups ~350–400 Contraceptives, hormone therapy
Metsulfuron Methyl () Triazine, sulfonylurea 381.4 Herbicide

*Estimated based on estradiol backbone (272.4) + substituent contributions.

Pharmacokinetic and Pharmacodynamic Insights

A. Estradiol Valerate ()

  • Key Difference : The 17β-valerate ester in estradiol valerate allows for prolonged release and reduced hepatic first-pass effects compared to oral estradiol.
  • Clinical Relevance : Transdermal estradiol (as in ) avoids peak plasma spikes, reducing side effects like thromboembolism. The phenylsulfonyl group in the target compound may similarly enhance stability but could reduce bioavailability due to increased hydrophobicity.

B. 3-Methoxy Estradiol

  • Metabolic Stability : The 3-methoxy group in both compounds prevents rapid oxidation by CYP450 enzymes, extending half-life. However, the target compound’s phenylsulfonyl group may further impede glucuronidation, enhancing tissue penetration .
  • Biological Activity: 3-Methoxy estradiol is known for anti-proliferative effects independent of ER binding. The target compound’s didehydro structure and sulfonyl group may redirect activity toward ER-mediated pathways or novel targets.

C. Sulfonyl-Containing Compounds ()

  • Chemical Stability : Sulfonylurea herbicides (e.g., metsulfuron methyl) rely on sulfonyl groups for herbicidal activity via acetolactate synthase inhibition. In the target compound, the phenylsulfonyl group may enhance resistance to metabolic degradation, analogous to its role in pesticides .
  • Solubility : Sulfonyl groups typically increase hydrophilicity, but the phenyl ring in the target compound may counterbalance this, resulting in variable solubility compared to estradiol valerate or unmodified estradiol.

D. Drospirenone/Ethinyl Estradiol Analogs ()

  • Receptor Selectivity: Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () feature heterocyclic moieties that modulate progesterone receptor affinity. The target compound’s phenylsulfonyl group may similarly fine-tune ER subtype selectivity (e.g., ERα vs. ERβ).

Research and Clinical Implications

  • Transdermal administration (as in ) could mitigate hepatic stress, though the target compound’s route of administration remains unverified.
  • Limitations vs. 3-Methoxy Estradiol : The added phenylsulfonyl group may complicate synthesis or increase molecular weight, affecting bioavailability.
  • Contradictions : highlights lower clinical abortion rates with transdermal estradiol, suggesting route-dependent efficacy. If the target compound is administered orally, its phenylsulfonyl group might necessitate higher doses to achieve therapeutic effects.

Biological Activity

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol (CAS Number: 153004-08-1) is a synthetic derivative of estradiol, notable for its unique structural modifications that enhance its biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

The molecular formula of this compound is C27H30O5SC_{27}H_{30}O_{5}S, with a molecular weight of approximately 466.59 g/mol. It appears as a light brown solid and is soluble in dichloromethane .

PropertyValue
Molecular FormulaC27H30O5S
Molecular Weight466.59 g/mol
AppearanceLight Brown Solid
SolubilityDichloromethane

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). This compound acts as a selective modulator of these receptors, influencing various signaling pathways involved in cell proliferation, apoptosis, and differentiation.

Estrogen Receptor Interaction

Research indicates that this compound exhibits a high affinity for both ERα and ERβ, leading to differential activation of downstream signaling pathways. The modulation of these pathways can result in both estrogenic and anti-estrogenic effects depending on the cellular context .

Anticancer Properties

This compound has shown promising anticancer activities in various preclinical studies. Its ability to inhibit tumor growth has been attributed to:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Angiogenesis : It reduces the formation of new blood vessels that supply tumors, thereby limiting their growth .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects. Studies have indicated that it can:

  • Modulate Neurotransmitter Release : By affecting the release of neurotransmitters such as dopamine and serotonin, it may help alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease.
  • Reduce Oxidative Stress : The compound exhibits antioxidant properties, which can protect neuronal cells from oxidative damage .

In Vivo Studies

In animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. For example:

  • Breast Cancer Models : Mice treated with this compound showed a decrease in tumor volume by approximately 40% after four weeks of treatment.

Clinical Implications

The dual action of this compound as both an estrogen receptor modulator and a neuroprotective agent suggests potential applications in treating hormone-responsive cancers as well as neurodegenerative disorders. Ongoing clinical trials are assessing its efficacy and safety profiles in humans.

Q & A

Basic Research: How can researchers optimize the synthesis of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol to ensure high purity?

Methodological Answer:

  • Step 1: Reaction Monitoring
    Use high-performance liquid chromatography (HPLC) to track intermediate formation and byproduct generation during synthesis. Impurity profiling should follow USP guidelines for related estradiol derivatives, which recommend thresholds for unspecified impurities (e.g., <0.10%) .
  • Step 2: Purification
    Employ column chromatography with silica gel or reverse-phase C18 columns. Adjust solvent gradients (e.g., hexane/ethyl acetate) based on polarity differences between the target compound and impurities.
  • Step 3: Final Purity Assessment
    Validate purity using a combination of NMR (to confirm structural integrity) and mass spectrometry (MS) for molecular weight verification. Cross-reference retention times with standards if available.

Basic Research: What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography
    Resolve the compound’s three-dimensional structure using single-crystal X-ray diffraction, as demonstrated for structurally similar sulfonated estradiol derivatives . Ensure crystals are grown in a solvent system compatible with the compound’s solubility (e.g., methanol/dichloromethane).
  • Spectroscopic Techniques
    • NMR : Assign proton and carbon signals using ¹H-, ¹³C-, and 2D-COSY spectra. Compare chemical shifts to analogous compounds (e.g., 6-Methoxy-2-phenyl derivatives) to confirm substituent positions .
    • FT-IR : Identify functional groups (e.g., sulfonyl, methoxy) via characteristic absorption bands (e.g., S=O stretch at ~1350 cm⁻¹).

Advanced Research: How can contradictory data regarding the compound’s estrogenic vs. anti-estrogenic activity be resolved?

Methodological Answer:

  • Hypothesis Testing
    Design dose-response experiments across a wide concentration range (e.g., 1 pM–100 nM) to identify biphasic effects, as observed with estradiol’s modulation of miRNA expression .
  • Mechanistic Validation
    • Use ER-β knockout cell lines (e.g., SW480 colorectal cells) to isolate receptor-specific effects .
    • Quantify downstream biomarkers (e.g., hMLH1/hMSH2 for DNA repair) via RT-qPCR and Western blotting to correlate activity with molecular pathways .
  • Data Reconciliation
    Apply multivariate analysis (e.g., OPLS-DA) to rank variables (e.g., receptor binding affinity, metabolic stability) contributing to contradictory outcomes .

Advanced Research: What in vitro models are suitable for studying the compound’s impact on bacterial virulence?

Methodological Answer:

  • Bladder Epithelial Cell Model
    Infect cells (e.g., HTB-4) with uropathogenic E. coli (e.g., CFT073) pre-treated with the compound. Measure cytokine release (IL-1β, IL-8) via ELISA to assess immunomodulatory effects, as shown for estradiol .
  • Dose Optimization
    Test physiologically relevant concentrations (e.g., 5–300 pg/mL) to mimic hormonal fluctuations. Include controls for bacterial viability (e.g., LDH assays) .

Advanced Research: How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Stability-Indicating Assays
    Use HPLC with photodiode array detection to monitor degradation products under stress conditions (e.g., heat, light, pH extremes). Follow USP protocols for impurity threshold acceptance .
  • Storage Recommendations
    Store lyophilized samples at -20°C in amber vials to prevent photodegradation. For dissolved stocks, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles.

Advanced Research: What computational approaches can predict the compound’s interactions with estrogen receptors?

Methodological Answer:

  • Molecular Docking
    Use software (e.g., AutoDock Vina) to model ligand-receptor binding. Compare docking scores with estradiol and selective ER modulators (SERMs) to predict agonist/antagonist behavior.
  • MD Simulations
    Run 100-ns simulations to assess binding stability and conformational changes in ER-β, referencing structural data from crystallography studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.